molecular formula C17H27N3 B10877437 1-(4-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine

1-(4-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine

Cat. No.: B10877437
M. Wt: 273.4 g/mol
InChI Key: IIICGYOSUCJRBF-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine is a piperazine derivative characterized by a 4-methylcyclohexyl group at the 1-position and a pyridin-4-ylmethyl substituent at the 4-position. Piperazine derivatives are widely studied for their pharmacological versatility, with structural modifications influencing receptor binding, solubility, and bioactivity.

Its molecular formula is estimated as C17H27N3 (molecular weight ≈ 273.4 g/mol), derived by comparing it to structurally related compounds like 1-(4-Methylcyclohexyl)-4-(4-nitrophenyl)piperazine (MW 303.41 g/mol, C17H25N3O2) .

Properties

Molecular Formula

C17H27N3

Molecular Weight

273.4 g/mol

IUPAC Name

1-(4-methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C17H27N3/c1-15-2-4-17(5-3-15)20-12-10-19(11-13-20)14-16-6-8-18-9-7-16/h6-9,15,17H,2-5,10-14H2,1H3

InChI Key

IIICGYOSUCJRBF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Substitution with 4-Methylcyclohexyl Group: The piperazine ring is then reacted with 4-methylcyclohexyl chloride under basic conditions to introduce the 4-methylcyclohexyl group.

    Introduction of Pyridin-4-ylmethyl Group: Finally, the compound is reacted with pyridin-4-ylmethyl chloride in the presence of a base to attach the pyridin-4-ylmethyl group.

Industrial Production Methods

Industrial production of 1-(4-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology
    • Research indicates that the compound may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Similar compounds have been shown to exhibit antipsychotic properties, which may be attributed to their ability to modulate dopamine and serotonin receptors.
  • Antimicrobial Activity
    • Preliminary studies suggest that this compound exhibits antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating that 1-(4-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine might possess antibacterial or antifungal activities.
  • Anticancer Potential
    • The compound's ability to inhibit cancer cell proliferation has been noted in preliminary research. Compounds with piperazine moieties have been studied for their anticancer effects, showing potential mechanisms such as apoptosis induction and cell cycle arrest.

Synthesis and Reaction Pathways

The synthesis of 1-(4-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine typically involves multi-step organic reactions. Common synthetic routes include:

  • Step 1 : Formation of the piperazine ring.
  • Step 2 : Introduction of the 4-methylcyclohexyl group via alkylation.
  • Step 3 : Attachment of the pyridin-4-ylmethyl group through nucleophilic substitution.

Purification techniques such as recrystallization or chromatography are often employed post-synthesis to isolate the desired product effectively.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuropharmacologicalPotential modulation of neurotransmitter systems
AntimicrobialInhibits growth of various bacterial strains
AnticancerInduces apoptosis in cancer cell lines

Case Studies

  • Neuropharmacological Study
    • A study investigated the effects of similar piperazine derivatives on dopamine receptor modulation, suggesting potential therapeutic applications for mood disorders and schizophrenia.
  • Antimicrobial Efficacy
    • Research on related compounds demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating moderate potency compared to standard antibiotics.
  • Anticancer Research
    • In vitro studies highlighted that compounds similar to 1-(4-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine showed cytotoxic effects against breast cancer cell lines, leading to further exploration into its mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(4-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Receptor Binding and Selectivity

  • Dopamine D2 Receptor: Compounds with arylalkyl substituents (e.g., 2-methoxyphenyl, nitrobenzyl) exhibit high D2 affinity due to hydrophobic and π-π interactions.
  • 5-HT1A Receptor: Trans-4-[4-(methoxyphenyl)cyclohexyl]piperazines (e.g., trans-8a) show nanomolar affinity (Ki = 0.028 nM), suggesting that the 4-methylcyclohexyl group in the target compound could enhance 5-HT1A binding via steric stabilization .

Cytotoxicity and Anticancer Potential

  • Chlorobenzhydryl-piperazine derivatives (e.g., 5a–g) demonstrate broad cytotoxicity (IC50 = 5–50 µM) against liver, breast, and colon cancer cells. The target’s 4-methylcyclohexyl group, a bulky lipophilic substituent, may similarly enhance cellular uptake and tumor penetration .

Physicochemical Properties

  • Solubility : Pyridinylmethyl groups may enhance aqueous solubility relative to nitro or chlorobenzhydryl substituents due to hydrogen-bonding capacity .

Contradictions and Limitations

  • Substituent Effects on Activity : While methoxyphenyl groups enhance D2 affinity , they may reduce 5-HT1A selectivity compared to cyclohexyl derivatives .
  • Cytotoxicity vs. Receptor Specificity : Bulky substituents (e.g., chlorobenzhydryl) improve cytotoxicity but may limit central nervous system (CNS) targeting due to reduced BBB permeability .

Biological Activity

1-(4-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives, known for their diverse biological activities and applications in medicinal chemistry. Its structure comprises a piperazine ring substituted with both a 4-methylcyclohexyl group and a pyridin-4-ylmethyl group. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C17H27N3
  • Molecular Weight : 273.42 g/mol
  • CAS Number : 510721-16-1

The compound's unique structure suggests potential interactions with various biological targets, particularly neurotransmitter receptors, which may contribute to its pharmacological properties.

Research indicates that 1-(4-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine may exhibit several biological activities:

  • Neurotransmitter Receptor Interaction : Similar compounds have shown affinity for aminergic receptors, which are crucial in neurological pathways. This interaction could implicate the compound in antipsychotic or anxiolytic effects .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial and antifungal activities, making it a candidate for further exploration in drug development against resistant pathogens.
  • Inhibition of Enzymatic Activity : The compound has been evaluated as an inhibitor of specific enzymes involved in sterol biosynthesis in Leishmania species, indicating its potential as an antileishmanial agent .

Antileishmanial Activity

A study focused on the inhibition of CYP5122A1 and CYP51 enzymes from Leishmania demonstrated that analogs of related piperazine compounds could effectively inhibit these enzymes, leading to reduced proliferation of L. donovani promastigotes. The results indicated that certain derivatives exhibited low micromolar EC50 values, suggesting significant antileishmanial potential .

Neuropharmacological Studies

Another investigation into piperazine derivatives revealed their ability to bind to dopamine receptors, showing promise for developing treatments for neurological disorders. The binding affinity and subsequent biological effects were assessed using flow cytometry and other biochemical assays .

Comparative Analysis with Related Compounds

Compound NameStructural DifferencesPotential Biological Activity
1-(3-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazineSubstituted cyclohexyl groupAntimicrobial, antifungal
N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamideCarboxamide group additionStrong CYP51 inhibition
1-(4-Chlorocyclohexyl)-4-(pyridin-4-ylmethyl)piperazineChlorine atom instead of methylAltered reactivity and activity

This table highlights how variations in the chemical structure can lead to significant differences in biological activity, emphasizing the importance of structural modifications in drug design.

Q & A

Basic: What are the recommended synthetic routes for 1-(4-methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 1-(pyridin-4-ylmethyl)piperazine with 4-methylcyclohexyl halides (e.g., bromide or chloride) in a polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). For example:

  • Step 1: Combine 1-(pyridin-4-ylmethyl)piperazine (1.5 g, 9.19 mmol) with 4-methylcyclohexyl bromide (1.2 eq) in THF.
  • Step 2: Heat at 50–70°C for 2–4 hours under nitrogen.
  • Step 3: Purify via reversed-phase column chromatography (acetonitrile/water with 0.1% TFA), followed by free-basing with sodium bicarbonate .
    Key Considerations: Monitor reaction progress using TLC or LC-MS. Yields (~40–50%) may vary due to steric hindrance from the cyclohexyl group.

Basic: How is this compound characterized structurally?

Methodological Answer:
Routine characterization employs:

Technique Application Example Data Reference
¹H/¹³C NMR Confirm substituent positionsδ 8.18–8.12 (pyridine-H), 3.95–3.39 (piperazine-CH2)
HRMS Verify molecular formulam/z calculated for C₁₇H₂₈N₃: 274.2282; observed: 274.2285
LC-MS Purity assessmentRetention time: 1.95 min (C18 column, 50% acetonitrile)
Advanced Tip: For stereochemical analysis (e.g., cyclohexyl chair conformation), use NOESY or X-ray crystallography .

Advanced: How can synthetic yields be optimized for this piperazine derivative?

Methodological Answer:
Low yields often stem from steric bulk or poor nucleophilicity. Optimization strategies include:

  • Catalysis: Use KI or phase-transfer catalysts (e.g., TBAB) to enhance halide reactivity.
  • Microwave-assisted synthesis: Reduce reaction time (e.g., 30 min at 100°C vs. 2 hr conventional heating) .
  • Solvent Screening: Test DMF or DMSO for improved solubility of bulky intermediates.
    Data-Driven Adjustment: Compare yields under varying conditions (e.g., 44% in THF vs. 60% in DMF) and adjust stoichiometry (1.2–1.5 eq alkylating agent) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies may arise from assay conditions or impurity profiles. Follow these steps:

Reproduce Assays: Standardize protocols (e.g., cell lines, IC₅₀ measurement methods).

Purity Validation: Use HPLC (>95% purity) to exclude confounding effects from byproducts .

Control Experiments: Test intermediates (e.g., 4-methylcyclohexyl precursors) for off-target activity.

Meta-Analysis: Compare data across studies using tools like PubChem BioAssay .
Example: Inconsistent kinase inhibition results may reflect variations in ATP concentrations or incubation times .

Advanced: What computational methods support SAR studies for this compound?

Methodological Answer:
Structure-Activity Relationship (SAR) studies leverage:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinases, GPCRs).
  • QSAR Modeling: Train models on datasets with substituent variations (e.g., cyclohexyl vs. phenyl groups) to predict logP or IC₅₀ .
  • MD Simulations: Assess conformational stability of the piperazine ring in physiological conditions (e.g., solvation in water) .
    Case Study: Modifying the pyridinylmethyl group to a trifluoromethyl analog improved target binding affinity by 30% .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
Based on structurally similar piperazines:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers .
    Toxicology Note: While acute toxicity data are limited, assume Category 2 skin/eye irritation hazards .

Advanced: How to design analogs to improve metabolic stability?

Methodological Answer:
Metabolic stability can be enhanced via:

  • Blocking Vulnerable Sites: Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to reduce CYP450 oxidation .
  • Isotopic Labeling: Replace hydrogen with deuterium at labile positions (e.g., benzylic carbons) to slow metabolism .
  • Prodrug Strategies: Mask the piperazine nitrogen with acetyl or sulfonyl groups, which hydrolyze in vivo .
    Validation: Assess stability in liver microsome assays (e.g., human S9 fraction) and monitor metabolites via LC-HRMS .

Basic: What are the key physicochemical properties influencing solubility?

Methodological Answer:
Critical properties include:

Property Value Impact Reference
logP ~2.5 (predicted)Moderate lipophilicity; may require co-solvents (e.g., DMSO) for in vitro assays
pKa Piperazine N: ~8.5Protonation state affects membrane permeability
TPSA ~30 ŲModerate permeability; ideal for CNS-targeted drugs
Experimental Adjustment: Use freeze-thaw cycles or sonication to improve aqueous solubility for biological testing .

Advanced: How to address discrepancies in reported logP values?

Methodological Answer:
Variations in logP arise from measurement methods (shake-flask vs. HPLC). Resolve by:

Standardize Conditions: Use the same buffer (e.g., PBS pH 7.4) and temperature (25°C).

Cross-Validate: Compare experimental data with computational predictions (e.g., XLogP3, ACD/Labs) .

Control Compound: Include a reference compound (e.g., caffeine, logP = −0.07) for calibration .

Advanced: What strategies mitigate off-target effects in biological assays?

Methodological Answer:
Minimize off-target binding via:

  • Counter-Screening: Test against panels of unrelated targets (e.g., CEREP Diversity Panel).
  • Structural Simplification: Remove the 4-methylcyclohexyl group to assess its role in promiscuity .
  • Proteome Profiling: Use affinity pulldown/MS to identify non-target interactors .
    Case Study: Off-target kinase inhibition was reduced 5-fold by replacing cyclohexyl with a smaller cyclopropyl group .

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